2-(3-Aminophenyl)-6-bromo-4H-1-benzopyran-4-one
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Overview
Description
2-(3-Aminophenyl)-6-bromo-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminophenyl)-6-bromo-4H-chromen-4-one typically involves the condensation of 3-aminophenyl and 6-bromo-4H-chromen-4-one under specific reaction conditions. One common method involves the use of a base-catalyzed reaction where the reactants are heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Aminophenyl)-6-bromo-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Aminophenyl)-6-bromo-4H-chromen-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-Aminophenyl)-6-bromo-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
2-(3-Aminophenyl)-4H-chromen-4-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromo-4H-chromen-4-one: Lacks the aminophenyl group, which may influence its chemical properties and applications.
Uniqueness: 2-(3-Aminophenyl)-6-bromo-4H-chromen-4-one is unique due to the presence of both the aminophenyl and bromine substituents, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
921942-49-6 |
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Molecular Formula |
C15H10BrNO2 |
Molecular Weight |
316.15 g/mol |
IUPAC Name |
2-(3-aminophenyl)-6-bromochromen-4-one |
InChI |
InChI=1S/C15H10BrNO2/c16-10-4-5-14-12(7-10)13(18)8-15(19-14)9-2-1-3-11(17)6-9/h1-8H,17H2 |
InChI Key |
VBJYDEGMGKDUHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=O)C3=C(O2)C=CC(=C3)Br |
Origin of Product |
United States |
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